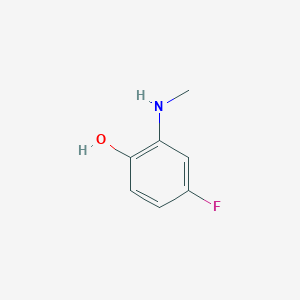

4-Fluoro-2-(methylamino)phenol

Description

Significance of Fluorinated Organic Compounds in Modern Synthetic Chemistry and Materials Science

The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. As the most electronegative element, fluorine's presence can enhance metabolic stability, lipophilicity, and bioavailability of compounds, making it a valuable tool in medicinal chemistry. nih.gov This has led to the development of numerous pharmaceuticals with improved efficacy. researchgate.net

In materials science, fluorinated compounds are integral to the creation of advanced materials. Fluoropolymers, for instance, are known for their exceptional thermal stability and chemical resistance. nih.gov These properties make them suitable for a wide array of applications, including the development of high-performance electret materials for use in microelectromechanical systems (MEMS) and energy-harvesting devices. nih.gov The unique characteristics of fluorinated aromatics also find use in the synthesis of materials for organic light-emitting diodes (OLEDs) and photovoltaic devices.

Overview of Aminophenol Scaffolds as Versatile Building Blocks and Ligands

Aminophenol scaffolds are highly versatile structures in organic chemistry, serving as crucial building blocks for a wide range of more complex molecules. kajay-remedies.com Their molecular structure, featuring both an amino group and a phenol (B47542) group, allows for a variety of chemical transformations, making them valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. kajay-remedies.com

In medicinal chemistry, for example, the para-aminophenol (PAP) structure is a key component in the synthesis of various therapeutic agents. kajay-remedies.com The adaptability of the aminophenol scaffold allows chemists to explore a vast chemical space, leading to the discovery of novel compounds with significant biological activity. kajay-remedies.comnih.gov

Positioning of 4-Fluoro-2-(methylamino)phenol within Emerging Research Domains of Fluorinated Aromatic Systems

This compound integrates the key features of both fluorinated compounds and aminophenol scaffolds. This specific combination positions it within the emerging research domain of fluorinated aromatic systems, which are increasingly studied for their unique electronic and steric properties. The presence of both a fluorine atom and a methylamino group on the phenol ring suggests potential for a range of applications, from the development of novel pharmaceuticals to advanced materials.

Research into fluorinated aromatic systems is a rapidly evolving field. Scientists are exploring new methods for their synthesis, including more sustainable techniques like electrochemical fluorination. The unique reactivity and stability of these compounds make them promising candidates for a variety of applications.

Academic Research Landscape and Interdisciplinary Relevance

The study of fluorinated compounds, including fluorinated aminophenols, is inherently interdisciplinary. It bridges organic synthesis, medicinal chemistry, materials science, and chemical biology. nih.govcornell.edu The development of new fluorinated molecules often involves collaboration between synthetic chemists who design and create the compounds, and biologists or materials scientists who evaluate their properties and potential applications. nih.gov

The academic landscape is characterized by a drive to create novel molecules with tailored functionalities. mdpi.comnih.gov This includes the design of new catalysts for more efficient synthesis, the development of advanced materials with specific properties, and the discovery of new therapeutic agents. capes.gov.br The investigation of compounds like this compound contributes to this broader scientific endeavor by expanding the library of available building blocks and providing new avenues for research.

Compound Information

Structure

3D Structure

Properties

Molecular Formula |

C7H8FNO |

|---|---|

Molecular Weight |

141.14 g/mol |

IUPAC Name |

4-fluoro-2-(methylamino)phenol |

InChI |

InChI=1S/C7H8FNO/c1-9-6-4-5(8)2-3-7(6)10/h2-4,9-10H,1H3 |

InChI Key |

UVXQFTPZAWYELC-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC(=C1)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Fluoro 2 Methylamino Phenol

Established Synthetic Pathways for Fluorinated Aminophenols

Traditional synthetic routes to substituted phenols and their derivatives often rely on multi-step sequences where functional groups are introduced sequentially. The specific order of these steps is critical to ensure the desired regiochemistry.

The synthesis of phenol (B47542) derivatives can be achieved through various established laboratory methods. libretexts.org One of the classical approaches involves the alkali fusion of benzenesulfonic acids. askthenerd.com In this process, benzene (B151609) or a substituted benzene is first sulfonated using fuming sulfuric acid. The resulting sulfonic acid is then fused with a strong base, like sodium hydroxide, at high temperatures to replace the sulfonic acid group with a hydroxyl group. askthenerd.com

Another common strategy is the hydrolysis of diazonium salts, which are typically prepared from aromatic amines. libretexts.org Other methods include the hydrolysis of phenolic esters or ethers and the reduction of quinones. libretexts.org Palladium-catalyzed reactions have also emerged as powerful tools, for instance, in the synthesis of aryl tert-butyl ethers from aryl halides, which serve as precursors to phenols. organic-chemistry.org Similarly, copper-catalyzed hydroxylation of aryl halides provides a direct route to phenol derivatives. organic-chemistry.org

A synthesis pathway analogous to that for similar structures, such as 4-chloro-2-[(methylamino)methyl]phenol (B1644657), starts with a substituted salicylaldehyde (B1680747). chemicalbook.com For the target compound, this would involve starting with a fluorinated salicylaldehyde derivative.

Table 1: Conventional Methods for Phenol Synthesis

| Method | Starting Material | Key Reagents | Description |

|---|---|---|---|

| Alkali Fusion | Benzene Sulfonic Acid | NaOH, heat | Fusion with strong base to replace sulfonate group with hydroxyl. askthenerd.com |

| Hydrolysis of Diazonium Salts | Aromatic Amine | NaNO₂, H₂SO₄; then H₂O, heat | Conversion of an amino group to a hydroxyl group via a diazonium intermediate. libretexts.org |

| Bucherer Reaction | Aromatic Amine | NaHSO₃, H₂O | Replacement of an aromatic amino group with a hydroxyl group. libretexts.org |

| Catalytic Hydroxylation | Aryl Halide | Cu(acac)₂, Ligand or Pd catalyst, Base | Transition-metal catalyzed conversion of aryl halides to phenols. organic-chemistry.org |

Introducing an amino group onto a phenol ring can be accomplished through several strategic pathways. Direct amination of phenols is challenging but has been made possible using transition metal catalysis. For example, a rhodium-catalyzed process allows for the direct coupling of phenols with amines, producing anilines with water as the only byproduct. organic-chemistry.orgresearchgate.net This method works by facilitating the difficult keto-enol tautomerization of the phenol via π-coordination to the metal catalyst. organic-chemistry.orgresearchgate.net

A more common indirect approach is the nitration of the phenol ring followed by the reduction of the nitro group to an amine. This is a robust and widely used transformation in organic synthesis.

For a compound like 4-Fluoro-2-(methylamino)phenol, a highly effective strategy is the reductive amination of a suitable carbonyl precursor. A plausible synthetic route involves the reaction of 5-Fluorosalicylaldehyde with methylamine (B109427) to form an intermediate imine, which is then reduced in situ, for example with sodium borohydride, to yield the final product. chemicalbook.com This mirrors the documented synthesis of 4-chloro-2-[(methylamino)methyl]phenol from 5-chlorosalicylaldehyde. chemicalbook.com

Table 2: Key Amination Strategies for Phenolic Compounds

| Strategy | Precursor | Key Reagents/Catalysts | Description |

|---|---|---|---|

| Direct Catalytic Amination | Phenol | [Cp*RhCl₂]₂, Na₂CO₃ | Rhodium-catalyzed dehydrative condensation of phenols with amines. organic-chemistry.org |

| Nitration and Reduction | Phenol | HNO₃/H₂SO₄; then Fe/HCl or H₂/Pd-C | Introduction of a nitro group followed by its reduction to an amine. |

| Reductive Amination | Salicylaldehyde derivative | Methylamine, Sodium Borohydride | Formation of an imine with methylamine, followed by reduction to the secondary amine. chemicalbook.com |

The precise placement of a fluorine atom on an aromatic ring is a critical step in the synthesis of fluorinated compounds. The regioselectivity of fluorination is governed by electronic and steric factors of the substrate and the nature of the fluorinating agent. Direct fluorination of phenols can lead to mixtures of ortho, meta, and para isomers. tandfonline.com

To achieve high regioselectivity, chemists often employ directing groups or protecting groups. For instance, to favor fluorination at the para-position relative to a hydroxyl group, the more reactive ortho positions can be blocked with bulky groups like tert-butyl groups. tandfonline.com After the fluorination step, these protective groups can be removed. Electrophilic fluorinating reagents like xenon difluoride have been used for the regioselective fluorination of protected phenols. tandfonline.com The introduction of fluorine can have a significant impact on the molecule's reactivity and physical properties. beilstein-journals.org

In the context of this compound, the synthesis would likely start from a precursor that already contains the fluorine atom in the desired position, such as 4-fluorophenol (B42351) or a derivative thereof, to avoid issues with regioselectivity in the final stages.

Advanced and Specialized Synthetic Approaches

Modern synthetic chemistry has seen the advent of powerful technologies that offer significant advantages over traditional batch methods, particularly for the synthesis of complex molecules and radiolabeled compounds.

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, has emerged as a highly efficient, safe, and scalable technology for synthesizing aromatic compounds. rsc.orgrsc.org This technique offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity. acs.org

Flow chemistry is particularly advantageous for hazardous reactions like nitration, minimizing risks by keeping the volume of reactive intermediates low at any given time. rsc.org The technology has been successfully applied to the synthesis of various nitroaromatic compounds, which are key intermediates for pharmaceuticals. rsc.orgrsc.org Furthermore, multi-step syntheses of complex molecules, including pharmaceutical ingredients, have been achieved in continuous flow systems by linking different reactor modules, often eliminating the need for intermediate purification steps. acs.orgsyrris.jp This approach drastically reduces synthesis time and improves reproducibility. syrris.jp

Table 3: Advantages of Continuous Flow Synthesis

| Feature | Description |

|---|---|

| Enhanced Safety | Small reactor volumes minimize the risk associated with highly exothermic or hazardous reactions. rsc.org |

| Precise Control | Superior control over temperature, pressure, and mixing leads to improved yield and selectivity. acs.org |

| Scalability | Processes can be scaled up by running the system for longer periods, ensuring consistent product quality. rsc.orgrsc.org |

| Automation & Integration | Allows for multi-step sequences to be performed in a single, automated process, increasing efficiency. acs.orgsyrris.jp |

The synthesis of radiolabeled compounds, particularly those containing the positron-emitting isotope Fluorine-18 ([¹⁸F]), is crucial for the development of tracers for Positron Emission Tomography (PET). [²] PET is a powerful molecular imaging technique used in diagnostics and drug development.

The radiosynthesis of [¹⁸F]fluorophenols can be achieved through direct nucleophilic fluorination with [¹⁸F]fluoride. researchgate.net One innovative, metal-free method involves the oxidative fluorination of O-unprotected phenols. researchgate.net In this approach, readily available phenol precursors react with [¹⁸F]fluoride under oxidative conditions, allowing for the rapid, one-pot synthesis of the desired radiotracer at room temperature. researchgate.net This reaction can be performed using both standard laboratory and microfluidic technologies, making it suitable for routine production. researchgate.net Accessing [¹⁸F]-labeled (hetero)arenes is in high demand, and methods have been developed using various precursors, including iodonium (B1229267) salts, nitroarenes, and phenols. researchgate.net

Radiosynthesis of Fluorinated Phenol Derivatives and Tracers

¹⁸F-Fluoroalkylation Methodologies using Phenolic Precursors

The direct labeling of phenolic precursors with ¹⁸F is a key strategy for producing PET tracers. nih.gov While direct aromatic nucleophilic substitution (SNAr) is a common method for radiofluorination, it is often limited to electron-deficient aromatic systems. nih.gov For other phenols, alternative methods are required.

One approach involves a concerted nucleophilic aromatic substitution (CSNAr) reaction, which differs from the traditional SNAr mechanism by not proceeding through a Meisenheimer intermediate. nih.gov Another significant advancement is the deoxy-radiofluorination of phenols, which offers a pathway to fluoroarenes. nih.gov Research has also focused on the development of novel reagents and methods for synthesizing [¹⁸F]fluoroalkanes, [¹⁸F]fluoroarenes, and other fluorine-containing compounds. nih.gov The use of commercially available and inexpensive labeling precursors, including phenols, is advantageous for the design of PET tracers. nih.gov

| Labeling Method | Precursor Type | Key Features |

| Concerted Nucleophilic Aromatic Substitution (CSNAr) | Phenols | Does not form a Meisenheimer intermediate. nih.gov |

| Deoxy-radiofluorination | Phenols | Provides a route to fluoroarenes. nih.gov |

| Halogen-fluorine Exchange | Aryl Halides | Typically used for electron-deficient arenes. nih.gov |

Application of ¹⁸F-Epifluorohydrin in Fluorination Reactions

Derivatization and Functionalization Strategies

The reactivity of the amino and hydroxyl groups in this compound allows for various derivatization and functionalization strategies to create molecules with tailored properties.

Mannich Condensation Reactions for Aminophenol Ligand Preparation

The Mannich reaction is a powerful three-component condensation reaction that forms a β-amino carbonyl compound from an amine, a carbonyl compound (often formaldehyde), and a nucleophile such as a phenol. wikipedia.org This reaction is instrumental in synthesizing a wide array of organic compounds, including ligands for various applications. It involves the aminoalkylation of an active hydrogen atom, replacing it with an aminomethyl group or a substituted aminomethyl group. organicreactions.org The reaction typically proceeds through the formation of an iminium ion from the amine and aldehyde, which then reacts with the enol form of the carbonyl compound. wikipedia.org While thousands of papers have referenced the Mannich reaction, its application with amino acids as substrates has been less explored due to potential complications from the presence of both carboxylic acid and primary amine groups. digitellinc.com

Exploration of Structural Modifications for Tailored Chemical Properties

The chemical properties of aminophenol derivatives can be significantly altered through structural modifications. For p-aminophenol derivatives, etherification of the phenolic hydroxyl group with different alkyl groups can influence the compound's effects. pharmacy180.com Similarly, substituents on the nitrogen atom that alter its basicity can also impact the compound's activity. pharmacy180.com

Recent research has explored ortho-aminophenol derivatives as potential inhibitors of ferroptosis, a form of regulated cell death. nih.gov These studies have shown that unique intramolecular hydrogen bond interactions in these derivatives can lead to enhanced alignment of the ortho-amines with the aromatic π-system, thereby expanding their activity. nih.gov The synthesis of Schiff base derivatives from 4-aminophenol (B1666318) and various aldehydes has also been investigated, yielding compounds with interesting biological activities. mdpi.comresearchgate.net

| Modification Strategy | Target Group | Effect on Properties | Example |

| Etherification | Phenolic -OH | Alters biological side effects. pharmacy180.com | Methyl or propyl ether derivatives of p-aminophenol. pharmacy180.com |

| N-Substitution | Amino Group | Modifies basicity and activity. pharmacy180.com | Acetyl group substitution. pharmacy180.com |

| Schiff Base Formation | Amino Group | Creates compounds with potential biological activities. mdpi.comresearchgate.net | Reaction of 4-aminophenol with various aldehydes. mdpi.comresearchgate.net |

| Intramolecular H-Bonding | Ortho-aminophenols | Enhances alignment with the aromatic π-system. nih.gov | Novel ortho-aminophenol derivatives. nih.gov |

Grafting Reactions onto Polymeric and Natural Substrates

Grafting is a technique used to modify the surface of polymers and other substrates by attaching molecules with desired functionalities. mdpi.com This process can involve the creation of active sites on the polymer surface that can anchor bioactive compounds. mdpi.com Grafting polymers can enhance properties such as solubility, biocompatibility, and morphology. nih.gov

There are several methods for grafting, including "grafting from," where polymer chains are grown from an initiator immobilized on the surface, and "grafting to," where pre-synthesized polymers are attached to the substrate. nih.govnih.gov The "grafting to" approach allows for the characterization of the polymer before attachment. nih.gov For amine-containing compounds, grafting can be achieved by reacting a polymer with electrophilic functionality with a compound containing an amine group. google.com To prevent cross-linking, protecting groups can be used on all but one of the amine groups, which are then deprotected after the grafting reaction. google.com

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For "4-Fluoro-2-(methylamino)phenol," a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for a comprehensive structural analysis.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of "this compound," the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, the hydroxyl proton, and the methyl group protons.

The aromatic region would typically display complex splitting patterns due to spin-spin coupling between the protons on the benzene (B151609) ring and with the fluorine atom. The chemical shifts are influenced by the electronic effects of the substituents: the electron-donating hydroxyl and methylamino groups, and the electron-withdrawing fluorine atom.

The protons of the methyl group attached to the nitrogen atom would appear as a singlet or a doublet if coupled to the N-H proton. The protons of the N-H and O-H groups are often observed as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. Deuterium exchange can be used to confirm their assignment.

Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H | 6.5 - 7.0 | m | - |

| OH | Variable (broad) | s | - |

| NH | Variable (broad) | s | - |

| CH₃ | 2.8 - 3.0 | s or d | - |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

The carbon atoms in the aromatic ring will resonate in the downfield region, typically between 110 and 160 ppm. The carbon atom attached to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectra of organofluorine compounds. The carbons attached to the oxygen (C-O) and nitrogen (C-N) atoms will also have characteristic chemical shifts. The methyl carbon will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-OH | 145 - 155 |

| C-NH | 135 - 145 |

| C-F | 150 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic CH | 110 - 125 |

| CH₃ | 30 - 40 |

Note: Predicted values are based on the analysis of structurally similar compounds such as 4-fluorophenol (B42351) and 2-aminophenol (B121084) derivatives. chemicalbook.comchemicalbook.com Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong and sharp signals. huji.ac.ilnih.gov The chemical shift of the fluorine atom is very sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for confirming the presence and position of fluorine in the molecule. alfa-chemistry.com

For "this compound," the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal will be influenced by the other substituents on the ring. The signal may appear as a multiplet due to coupling with the neighboring aromatic protons. The typical chemical shift range for aryl fluorides is between -100 and -130 ppm relative to a standard reference like CFCl₃. colorado.edu

Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -115 to -125 | t or ddd |

Note: Predicted values are based on the analysis of structurally similar compounds like 4-fluorophenol. nih.govspectrabase.com Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For "this compound," with a molecular formula of C₇H₈FNO, the expected molecular weight is approximately 141.14 g/mol . nih.govcymitquimica.com In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this molecular weight.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for phenols include the loss of CO, while amines can undergo α-cleavage. For "this compound," characteristic fragments could arise from the loss of a methyl radical (•CH₃) from the molecular ion, or the cleavage of other bonds in the side chain. The presence of the fluorine atom would also influence the fragmentation, and fluorine-containing fragments would be identifiable by their characteristic isotopic patterns.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment |

| 141 | [M]⁺ |

| 126 | [M - CH₃]⁺ |

| 112 | [M - CHO]⁺ |

| 98 | [M - CH₃ - CO]⁺ |

Note: The fragmentation pattern is a prediction based on the general fragmentation rules for phenols and amines. youtube.com The actual observed fragments may vary depending on the ionization technique used.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FTIR spectrum of "this compound" would exhibit characteristic absorption bands for the O-H, N-H, C-H, C-F, C-O, and C-N bonds, as well as for the aromatic ring.

The O-H stretching vibration of the phenolic group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary amine is expected in a similar region, often as a sharper peak. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

The C-F stretching vibration gives a strong absorption band in the region of 1250-1000 cm⁻¹. The C-O stretching of the phenol (B47542) and the C-N stretching of the amine will also show characteristic bands in the fingerprint region of the spectrum. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. researchgate.net

Predicted FTIR Spectral Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1150 - 1250 | Strong |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong |

| C-N Stretch (Amine) | 1250 - 1350 | Medium |

Note: Predicted values are based on characteristic infrared absorption frequencies for various functional groups. nist.govresearchgate.net Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase, polymorphy, crystallinity, and molecular interactions. It relies on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, the vast majority of the scattering is elastic (Rayleigh scattering), where the scattered photons have the same energy as the incident photons. However, a small fraction of scattering is inelastic (Raman scattering), where the scattered photons have a different energy. This energy difference, known as the Raman shift, corresponds to the energy of vibrational modes within the molecule.

For this compound, a Raman spectrum would exhibit a series of characteristic peaks corresponding to the specific vibrational modes of its functional groups. While a specific spectrum for this exact compound is not publicly documented, the expected Raman shifts can be inferred from related aminophenol structures. researchgate.netchemicalbook.comchemicalbook.com Key vibrational modes would include:

Aromatic C-C stretching: Typically observed in the 1400-1600 cm⁻¹ region.

C-N stretching: Associated with the methylamino group, appearing in the spectrum.

C-O stretching: From the phenolic hydroxyl group.

C-F stretching: A strong band characteristic of the fluorine substituent.

O-H and N-H stretching: These would appear at higher wavenumbers, typically above 3000 cm⁻¹.

The technique is particularly useful for identifying molecular "fingerprints." For instance, the Raman spectra of p-aminophenol have been studied in various contexts, showing distinct peaks that allow for its identification. researchgate.net In the analysis of 4-aminothiophenol, another related molecule, surface-enhanced Raman scattering (SERS) has been used to achieve high sensitivity, demonstrating how the technique can be adapted for trace-level detection. researchgate.netrsc.org

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Associated Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |

| Aromatic C=C Stretch | 1400 - 1650 | Benzene Ring |

| C-N Stretch | 1250 - 1350 | Methylamino Group |

| C-O Stretch | 1200 - 1300 | Phenolic Group |

| C-F Stretch | 1000 - 1400 | Fluoro Group |

| O-H Bend | 1300 - 1450 | Phenolic Group |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of UV or visible light by a substance. This absorption corresponds to the excitation of electrons from lower-energy ground states to higher-energy excited states. The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule, particularly the types of bonds and functional groups present.

In the case of this compound, the presence of the benzene ring, with its conjugated pi system, and the heteroatom substituents (hydroxyl, methylamino, and fluoro groups) dictates its UV-Vis absorption profile. The primary electronic transitions expected for this molecule are π→π* and n→π*. libretexts.orgyoutube.com

π→π Transitions:* These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-intensity absorptions. For aromatic systems like the one in this compound, these transitions give rise to strong absorption bands.

n→π Transitions:* These transitions involve moving an electron from a non-bonding orbital (from the lone pairs on the oxygen and nitrogen atoms) to an antibonding π* orbital. youtube.com These are generally of lower intensity compared to π→π* transitions and occur at longer wavelengths. libretexts.org

The positions of the absorption maxima (λmax) are influenced by the substituents on the benzene ring. The hydroxyl (-OH) and methylamino (-NHCH₃) groups are auxochromes that can shift the absorption to longer wavelengths (a bathochromic or red shift). The solvent environment can also play a significant role; polar solvents can stabilize certain electronic states, leading to shifts in λmax. youtube.com For example, studies on phenol show distinct absorption peaks that are fundamental to understanding substituted phenols. nist.gov

| Transition Type | Involved Orbitals | Expected Relative Intensity | Typical Wavelength Region |

|---|---|---|---|

| π → π | Bonding π to Antibonding π | High (ε > 10,000) | Shorter UV (e.g., ~200-280 nm) |

| n → π | Non-bonding to Antibonding π | Low (ε < 2,000) | Longer UV (e.g., >280 nm) |

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. When a molecule absorbs light and is promoted to an excited electronic state, it can return to the ground state by emitting a photon. This emitted light, or fluorescence, typically occurs at a longer wavelength (lower energy) than the absorbed light.

Aminophenol derivatives are known to exhibit fluorescence. nih.govnih.gov The fluorescence properties—such as excitation and emission maxima, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime—are highly dependent on the molecular structure and the local environment. The introduction of substituents like the fluoro and methylamino groups in this compound would be expected to modulate these properties. Studies on aminophenol-based systems, such as carbon dots synthesized from o-aminophenol, have shown dual-wavelength fluorescence emission, indicating complex electronic behavior. researchgate.net The fluorescence of aminophenol systems can be sensitive to factors like pH and solvent polarity, which can alter the protonation state of the amino and hydroxyl groups and affect the stability of the excited state. Reagents such as fluorescamine (B152294) react with primary amines to produce highly fluorescent products, underscoring the inherent spectroscopic activity of the amino group. thermofisher.com

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Excitation Wavelength (λex) | The wavelength of light absorbed by the molecule to reach an excited state. | Corresponds to the molecule's UV-Vis absorption maxima. |

| Emission Wavelength (λem) | The wavelength of light emitted as the molecule returns to the ground state. | Characteristic of the compound and typically longer than λex. |

| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency. | Determines the brightness of the fluorescence. |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before emitting a photon. | Sensitive to the molecular environment and quenching processes. |

X-ray Diffraction (XRD) for Crystalline and Molecular Structure Determination

X-ray Diffraction (XRD) is a powerful analytical technique used primarily for determining the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice scatter the X-rays in a predictable pattern of constructive interference, known as diffraction. By analyzing the angles and intensities of these diffracted beams, one can deduce the three-dimensional arrangement of atoms within the crystal.

For a solid, crystalline sample of this compound, single-crystal XRD analysis would provide definitive information on its molecular structure and packing. This includes:

Bond lengths, bond angles, and torsion angles: Precise measurements of the geometric parameters of the molecule.

Crystal system and space group: Defines the symmetry of the crystal lattice.

Unit cell dimensions: The size and shape of the fundamental repeating unit of the crystal.

Intermolecular interactions: Identification of hydrogen bonds (e.g., between the hydroxyl and amino groups of adjacent molecules) and other non-covalent interactions that stabilize the crystal packing. nih.gov

While specific XRD data for this compound is not available, analysis of related fluorinated organic molecules demonstrates the utility of the technique in establishing detailed structural features, such as the planarity of aromatic rings and the conformation of substituent groups. nih.gov

| Parameter | Description |

|---|---|

| Crystal System | The symmetry classification of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | A more detailed description of the crystal's symmetry, including translational elements. |

| Unit Cell Parameters (a, b, c, α, β, γ) | The dimensions and angles of the repeating lattice unit. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Intermolecular Distances | Distances between atoms of neighboring molecules, revealing hydrogen bonds and van der Waals contacts. |

Chromatographic Separation and Detection Methods

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used in pharmaceutical analysis for assessing the purity of compounds and detecting impurities. The method involves pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). Each component in the sample interacts slightly differently with the stationary phase, causing them to flow at different speeds and thus separate as they exit the column.

To analyze this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. This is the most common mode of HPLC and is well-suited for separating moderately polar organic molecules. Numerous HPLC methods have been developed for the analysis of the related compound 4-aminophenol (B1666318), which serves as a good model. researchgate.netptfarm.pl A typical RP-HPLC setup would include:

Stationary Phase: A C18 (octadecylsilyl) column, which is nonpolar.

Mobile Phase: A polar mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comnih.gov The composition can be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.

Detection: A UV detector is commonly used, set to a wavelength where the analyte absorbs strongly (e.g., near its λmax). Amperometric (electrochemical) detection is another highly sensitive and selective option for phenolic compounds. ptfarm.pl

This method would allow for the quantification of this compound and the separation and detection of any impurities, such as starting materials or degradation products. The addition of antioxidants like ascorbic acid to the sample solvent can be crucial to prevent the degradation of reactive analytes like aminophenols during analysis. google.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed Phase C18 (e.g., 100 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Methanol/Acetonitrile and aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) | sielc.comnih.govgoogle.com |

| Elution Mode | Isocratic or Gradient | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV (e.g., at 275 nm) or Amperometric | ptfarm.plsielc.com |

| Temperature | Ambient or controlled (e.g., 40 °C) | nih.gov |

Flow Injection Analysis (FIA) for Analytical Applications

Flow Injection Analysis (FIA) is a highly efficient and automated analytical technique that can be adapted for the quantitative determination of this compound. This method involves the injection of a discrete sample volume into a continuously flowing carrier stream, which then transports the sample to a detector. The key to applying FIA for a compound like this compound, which may not have a strong native chromophore for direct spectrophotometric detection, lies in online derivatization.

Principle of Derivatization in FIA

For the analysis of aminophenol derivatives, FIA systems often incorporate a reaction coil where the analyte merges with a stream of a derivatizing reagent. This reaction produces a new, intensely colored or fluorescent species that can be readily measured. The presence of the amino and hydroxyl groups on the aromatic ring of this compound makes it a suitable candidate for several well-established derivatization reactions.

Potential FIA Methodologies for this compound

Drawing from established methods for similar compounds, such as 4-aminophenol (p-aminophenol), a potential FIA method for this compound could involve an oxidative coupling reaction or the formation of a colored complex. For instance, a solution of the analyte can be injected into a carrier stream and subsequently merged with an alkaline solution of a reagent like sodium nitroprusside. nih.gov This reaction, commonly used for the detection of phenols and amines, would likely produce a colored derivative, with the absorbance measured by a spectrophotometer. The intensity of the color would be proportional to the concentration of this compound in the sample.

Another promising approach is the use of heteropoly acids, such as the 18-molybdodiphosphate heteropoly complex. nih.gov These reagents can react with aminophenols to form intensely colored blue products, which can be detected spectrophotometrically at a specific wavelength. nih.gov The conditions for such a reaction, including pH, reagent concentration, and flow rate, would need to be optimized to ensure maximum sensitivity and selectivity for this compound.

The development of an FIA method would involve a systematic optimization of various parameters to achieve the best analytical performance. These parameters include the composition and flow rates of the carrier and reagent streams, the length of the reaction coil, the injected sample volume, and the detection wavelength. A summary of typical parameters that would be investigated is presented in the table below, based on established FIA methods for aminophenols.

Table 1: Potential Parameters for FIA Method Development for this compound

| Parameter | Potential Range/Value | Purpose |

| Carrier Stream | Aqueous buffer (e.g., acetate, phosphate) | To transport the sample and maintain a stable pH. |

| Reagent | Sodium nitroprusside, 18-molybdodiphosphate | To react with the analyte and produce a detectable species. |

| Flow Rate | 0.5 - 2.0 mL/min | To control the residence time and dispersion of the sample. |

| Sample Volume | 20 - 100 µL | To introduce a precise amount of sample into the system. |

| Reaction Coil Length | 50 - 200 cm | To allow sufficient time for the derivatization reaction to occur. |

| Detection Wavelength | Visible range (e.g., 710 nm for nitroprusside, 820 nm for molybdate) | To measure the absorbance of the colored product. nih.govnih.gov |

| Temperature | Ambient | To maintain consistent reaction kinetics. |

The successful implementation of an FIA method would offer a rapid, automated, and sensitive means for the routine analysis of this compound in various samples.

Electrochemical Analytical Methodologies for Compound Characterization

Electrochemical methods provide a powerful alternative for the characterization of this compound, offering high sensitivity, selectivity, and the ability to probe the compound's redox behavior. These techniques are based on measuring the current or potential changes at an electrode surface resulting from the oxidation or reduction of the analyte.

Voltammetric Behavior of Substituted Phenols

The electrochemical behavior of phenolic compounds is well-documented. The hydroxyl group attached to the aromatic ring is readily oxidizable, and the presence of other substituents on the ring influences the oxidation potential. In the case of this compound, both the electron-donating methylamino group and the electron-withdrawing fluorine atom will affect the ease of oxidation of the phenol moiety. The methylamino group is expected to lower the oxidation potential, making the compound easier to oxidize, while the fluorine atom will likely have the opposite effect.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)

Cyclic voltammetry (CV) is a fundamental electrochemical technique that can be used to study the redox properties of this compound. By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is obtained that can provide information on the oxidation and reduction potentials, the reversibility of the redox processes, and the reaction mechanism.

For quantitative analysis, differential pulse voltammetry (DPV) is often preferred due to its higher sensitivity and better resolution compared to CV. In DPV, the current is sampled just before and after a potential pulse is applied, and the difference in current is plotted against the potential. This results in a peak-shaped output where the peak height is directly proportional to the concentration of the analyte.

Electrode Modification for Enhanced Sensitivity and Selectivity

To improve the analytical performance of electrochemical methods, the surface of the working electrode can be modified. For the determination of aminophenol derivatives, various modified electrodes have been developed. These include glassy carbon electrodes (GCE) modified with nanomaterials such as carbon nanotubes (CNTs) and metal nanoparticles. These modifications can increase the electrode's surface area, enhance the rate of electron transfer, and lower the overpotential for the oxidation of the analyte, leading to improved sensitivity and selectivity.

The development of a voltammetric method for this compound would involve the careful selection of the working electrode, the supporting electrolyte, and the pH of the solution. The electrochemical oxidation of phenols is often pH-dependent, and optimizing the pH can significantly enhance the signal.

Table 2: Potential Parameters for Voltammetric Analysis of this compound

| Parameter | Potential Range/Value | Purpose |

| Working Electrode | Glassy Carbon (GCE), Boron-Doped Diamond (BDD), Modified Electrodes | To provide a surface for the electrochemical reaction. |

| Reference Electrode | Ag/AgCl, Saturated Calomel Electrode (SCE) | To provide a stable reference potential. |

| Counter Electrode | Platinum wire | To complete the electrical circuit. |

| Supporting Electrolyte | Phosphate buffer, Britton-Robinson buffer | To provide conductivity and control the pH. |

| pH Range | 2 - 10 | To investigate the effect of pH on the redox behavior. |

| Scan Rate (for CV) | 10 - 200 mV/s | To study the kinetics of the electrode reaction. |

| Pulse Amplitude (for DPV) | 25 - 100 mV | To enhance the sensitivity of the measurement. |

The electrochemical characterization of this compound would provide valuable insights into its redox properties and would form the basis for the development of a sensitive and selective analytical method for its determination.

Theoretical and Computational Investigations of this compound

While extensive experimental data on this compound remains limited in publicly accessible literature, theoretical and computational chemistry provides a powerful lens through which to predict and understand its molecular properties and reactivity. This section delves into the quantum chemical approaches that are instrumental in characterizing the electronic structure of this compound.

Theoretical and Computational Chemistry Investigations

Electronic Structure Analysis and Chemical Reactivity Descriptors

Electrophilicity-based Charge Transfer (ECT) Descriptors

The electrophilicity of a molecule, or its ability to accept electrons, is a critical factor in determining its reactivity. In substituted phenols, the nature of the substituent groups on the aromatic ring significantly influences the electron density and, consequently, the electrophilicity. Electron-withdrawing groups tend to increase electrophilicity by pulling electron density away from the ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity by pushing electron density into the ring.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate various descriptors that quantify electrophilicity. These descriptors, often derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's ability to participate in charge-transfer interactions. While specific calculations for this compound are not available, we can create a conceptual data table to illustrate how these substituents might influence its electrophilicity compared to phenol (B47542) and other substituted phenols.

Table 1: Conceptual Influence of Substituents on the Electrophilicity of Phenolic Compounds

| Compound | Substituent at Position 2 | Substituent at Position 4 | Expected Effect on Electrophilicity |

| Phenol | -H | -H | Baseline |

| 4-Fluorophenol (B42351) | -H | -F (electron-withdrawing) | Increased |

| 2-Aminophenol (B121084) | -NH2 (electron-donating) | -H | Decreased |

| This compound | -NHCH3 (electron-donating) | -F (electron-withdrawing) | Competing effects; overall effect would require computational calculation |

This table is for illustrative purposes and the actual effects would need to be quantified by computational studies.

Conformational Analysis and Tautomeric Stability Investigations

The presence of the hydroxyl and methylamino groups in this compound allows for the possibility of different spatial arrangements (conformers) and structural isomers (tautomers).

Tautomeric Stability: Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. For this compound, several tautomeric forms are conceivable, including keto-enol and imine-enamine type tautomerism. The relative stability of these tautomers can be assessed using computational methods by calculating their energies. For most simple phenols, the phenolic form is overwhelmingly more stable than its keto tautomer. However, the presence of the amino group introduces additional possibilities.

Table 2: Potential Tautomers of this compound

| Tautomer Name | Structural Description |

| Phenol-imine | The most likely and stable form. |

| Quinone-methide (keto-enamine) | A less stable tautomer with a ketone group on the ring and an exocyclic double bond to the nitrogen. |

| Zwitterionic form | A form with a positive charge on the nitrogen and a negative charge on the oxygen. |

This table presents plausible tautomeric forms; their relative stabilities would need to be determined through computational energy calculations.

Ab initio and DFT calculations are powerful tools for investigating both conformational landscapes and tautomeric equilibria by providing the relative energies of different structures. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior of Aminophenol Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For a molecule like this compound, MD simulations can provide valuable insights into its dynamic behavior in different environments, such as in aqueous solution.

By simulating the molecule surrounded by solvent molecules (e.g., water), one can study:

Solvation: How the solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions, such as hydrogen bonding between the phenol's hydroxyl and amino groups and the surrounding water molecules.

Conformational Dynamics: How the molecule flexes and changes its shape over time, including the dynamics of intramolecular hydrogen bonding.

Transport Properties: How the molecule diffuses through the solvent.

MD simulations on related phenolic systems have been used to understand the solvation of phenolic polymers and the dynamics of phenol-benzene complexes. nih.govstanford.edu A similar approach for this compound would involve developing a force field that accurately describes the interactions between the atoms of the molecule and the solvent. The simulation would then propagate the positions and velocities of all atoms over time, generating a trajectory that can be analyzed to extract the properties of interest.

Computational Studies of Reaction Mechanisms and Pathways in Fluorinated Phenols

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For fluorinated phenols, computational studies can help understand how the fluorine substituent influences reactivity and can predict the most likely reaction pathways.

For instance, studies on the defluorination of trifluoromethylphenols have utilized Density Functional Theory (DFT) to explore the reaction mechanism, revealing the importance of the phenolate (B1203915) form in initiating the process. rsc.orgrsc.org Similarly, computational investigations into the deoxyfluorination of phenols have shed light on the role of the catalyst and the reaction intermediates. nih.gov

For this compound, computational studies could be designed to investigate various reactions, such as:

Electrophilic Aromatic Substitution: The -OH and -NHCH3 groups are activating and ortho-, para-directing, while the -F is deactivating but also ortho-, para-directing. Computational studies could predict the most likely sites for electrophilic attack and the corresponding activation energies.

Oxidation: The phenol and amino moieties are susceptible to oxidation. Computational modeling could explore the mechanism of oxidation and the structure of the resulting products.

Nucleophilic Aromatic Substitution: While less common for phenols, under certain conditions, the fluorine atom could be displaced by a nucleophile. Computational studies could assess the feasibility of such reactions.

By mapping the potential energy surface of a reaction, computational chemistry can identify transition states and intermediates, providing a detailed, step-by-step picture of the reaction mechanism.

Mechanistic Organic Chemistry and Reaction Dynamics

Reaction Mechanisms Involving the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity in 4-Fluoro-2-(methylamino)phenol, participating in reactions typical of phenols, such as O-alkylation and O-acylation.

O-Alkylation: The hydroxyl group can be alkylated to form ethers. This reaction typically proceeds via a Williamson-type synthesis, where the phenol (B47542) is first deprotonated by a base to form a more nucleophilic phenoxide ion. The choice of base is crucial to avoid competing N-alkylation of the methylamino group. A common strategy for the selective O-alkylation of aminophenols involves the protection of the amino group, followed by alkylation of the hydroxyl group and subsequent deprotection. researchgate.netresearchgate.net For instance, the reaction with an alkyl halide (R-X) in the presence of a suitable base like potassium carbonate can yield the corresponding ether.

O-Acylation (Esterification): Esterification of the phenolic hydroxyl group can be achieved by reaction with acylating agents such as acyl chlorides or acid anhydrides. This reaction is often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Oxidation: The phenolic hydroxyl group, particularly in conjunction with the ortho-amino substituent, makes the molecule susceptible to oxidation. The oxidation of aminophenols can be complex, potentially leading to the formation of quinone-imines and further polymerization products. The electrochemical oxidation of aminophenols, for example, proceeds through the transfer of electrons and protons. oup.com

Below is a table summarizing typical reactions of the phenolic hydroxyl group.

| Reaction Type | Reagents | Product Type | General Mechanism |

| O-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Ether (Ar-O-R) | Nucleophilic substitution (Sₙ2) by the phenoxide ion |

| O-Acylation | Acyl chloride (RCOCl), Base (e.g., Pyridine) | Ester (Ar-O-COR) | Nucleophilic acyl substitution |

| Oxidation | Oxidizing agent (e.g., Fe³⁺, Electrochemical) | Quinone-imine derivatives | Electron and proton transfer |

Reactivity of the Methylamino Moiety in Various Organic Transformations

The secondary methylamino group imparts nucleophilic and basic properties to the molecule, allowing it to participate in a range of organic reactions.

N-Alkylation: The methylamino group can undergo N-alkylation with alkyl halides. However, direct alkylation can be challenging to control and may lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. researchgate.netumich.edu Selective N-alkylation of aminophenols can be achieved through reductive amination, which involves the condensation of the aminophenol with an aldehyde, followed by the reduction of the resulting imine in a one-pot reaction. researchgate.netumich.edu

N-Acylation: The methylamino group readily reacts with acylating agents like acyl chlorides and acid anhydrides to form amides. This reaction is typically robust and high-yielding.

Diazotization: Primary aromatic amines are well-known to form diazonium salts upon reaction with nitrous acid. accessscience.com While this compound is a secondary amine, related primary aminophenols can be converted to diazonium compounds, which are versatile intermediates in organic synthesis. researchgate.netdtic.mil The diazotization of aminophenols is often carried out in acidic solutions. dtic.mil

The following table outlines key reactions involving the methylamino group.

| Reaction Type | Reagents | Product Type | General Mechanism |

| N-Alkylation | Aldehyde (R'CHO), Reducing agent (e.g., NaBH₄) | N-alkylated aminophenol | Reductive amination |

| N-Acylation | Acyl chloride (RCOCl), Base | Amide | Nucleophilic acyl substitution |

| Diazotization (of related primary amines) | NaNO₂, Acid (e.g., HCl) | Diazonium salt | Electrophilic attack by nitrosonium ion |

Influence of Fluorine Substitution on Aromatic Reactivity and Regioselectivity

The fluorine atom, along with the hydroxyl and methylamino groups, significantly influences the reactivity of the aromatic ring towards substitution reactions.

Electrophilic Aromatic Substitution (EAS): The hydroxyl and methylamino groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring via resonance. pressbooks.publibretexts.orgorganicchemistrytutor.comyoutube.com The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.org

In this compound, the directing effects of the substituents are as follows:

-OH group (at C1): Directs ortho (C2, C6) and para (C4).

-NHCH₃ group (at C2): Directs ortho (C1, C3) and para (C5).

-F atom (at C4): Directs ortho (C3, C5) and para (C1).

The combined effect of these groups makes the C3, C5, and C6 positions the most likely sites for electrophilic attack, with the precise outcome depending on the reaction conditions and the nature of the electrophile. The powerful activating effects of the hydroxyl and amino groups generally outweigh the deactivating effect of the fluorine.

Nucleophilic Aromatic Substitution (SₙAr): The presence of the electron-withdrawing fluorine atom can make the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction that is typically difficult for benzene (B151609) and its electron-rich derivatives. mdpi.commasterorganicchemistry.com For SₙAr to occur, the ring usually needs to be activated by strongly electron-withdrawing groups, and the fluorine atom itself can act as a leaving group. masterorganicchemistry.comnih.govnih.govlibretexts.org The rate of SₙAr often follows the order F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com

The regioselectivity of these reactions is summarized in the table below.

| Reaction Type | Directing Influence | Predicted Regioselectivity |

| Electrophilic Aromatic Substitution | -OH and -NHCH₃ are strong ortho, para-directors; -F is a weak ortho, para-director. | Substitution is likely at C3, C5, and C6. |

| Nucleophilic Aromatic Substitution | Fluorine can act as a leaving group, activated by other substituents. | Substitution of the fluorine atom at C4 is possible under certain conditions. |

Electron Transfer Processes and Their Role in Aminophenol Reactivity

Electron transfer (ET) processes are fundamental to the reactivity of many aminophenol derivatives, particularly in oxidation reactions and in the chemistry of their metal complexes. The presence of both an electron-donating amino group and a hydroxyl group on the same aromatic ring facilitates the removal of electrons.

The oxidation of aminophenols can proceed via coupled two-proton and two-electron transfer quasi-reversible redox reactions. The electrochemical oxidation of para-aminophenol, for instance, involves the formation of a quinone-imine species through a two-electron, two-proton process. The study of o-aminophenol based ligands has shown that they can exist in various redox levels, from dianionic to neutral radical forms, which plays a crucial role in catalysis. nih.gov This ability to easily undergo electron transfer makes aminophenol compounds effective mediators in various chemical and biological redox processes.

Charge Transfer Complex Formation and Photochemical Reactivity of Ligands

Aminophenol derivatives can act as ligands, forming coordination complexes with various metal ions. These complexes often exhibit interesting photochemical properties, including the formation of charge-transfer (CT) complexes. A ligand-to-metal charge transfer (LMCT) complex synthesized from an aminophenol ligand derived from 4-fluoro-2-methylphenol (B144770) and vanadium demonstrated a long-lived charge transfer state, which is ideal for driving photochemical reactions. ossila.com

The formation of these CT complexes can be observed through the appearance of new, broad absorption bands in their electronic spectra. mdpi.com Upon photoexcitation, these CT complexes can initiate a variety of chemical reactions, such as the generation of radicals, which can then participate in subsequent transformations. For example, the photo-induced electron transfer in such complexes has been utilized in the synthesis of other organic molecules.

Investigation of Halogen Bonding Interactions in Supramolecular Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor), interacting with a nucleophile. The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl). nih.govacs.org

Fluorine, due to its low polarizability and high electronegativity, is generally a poor halogen bond donor. nih.govacs.org However, when attached to a sufficiently electron-withdrawing group, fluorine can participate in such interactions, sometimes referred to as "fluorine bonds". oup.com The introduction of fluorine atoms into a molecule can also enhance the halogen-bonding capabilities of other halogens present in the structure by increasing the positive character of their σ-hole. oup.com In the context of this compound, while the fluorine atom itself is unlikely to be a strong halogen bond donor, it can influence the crystal packing and participate in other non-covalent interactions, such as C-F···H hydrogen bonds. nih.gov These weak interactions can play a significant role in the formation of supramolecular architectures. nih.gov

Applications in Advanced Chemical Systems and Functional Materials Development

Role as a Key Synthetic Intermediate for High-Value Organic Compounds

The reactivity of the amine and phenol (B47542) groups, modulated by the electron-withdrawing nature of the fluorine substituent, positions 4-Fluoro-2-(methylamino)phenol as a crucial building block in organic synthesis. It provides a scaffold that can be elaborated into more complex molecular structures intended for specific, high-value applications.

While specific, commercialized Active Pharmaceutical Ingredients (APIs) directly derived from this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant to pharmaceutical design. Aminophenol cores are present in numerous bioactive compounds. The synthesis of Schiff bases, for instance, is a common route to creating molecules with biological potential. A related compound, (E)-4-Fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol, is synthesized from 5-fluorosalicylaldehyde and tyramine. researchgate.net This reaction highlights how the fluorinated phenol scaffold can be readily condensed with other molecules of biological interest, such as tyramine, to create more complex precursors for drug discovery programs. researchgate.net The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final API.

Phenolic and amino-functionalized compounds are foundational monomers for producing specialty polymers. Research on structurally similar compounds demonstrates this potential. For example, oxidative polycondensation of 2-[(4-methylbenzylidene)amino]phenol, an aminophenol derivative, yields a polyphenol containing an azomethine group. researchgate.net This resulting polymer exhibits significant thermal stability and its electrical conductivity can be dramatically increased upon doping, suggesting applications in electronic materials. researchgate.net Given these findings, it is plausible that this compound could serve as a monomer in similar polymerization reactions to produce fluorinated polymers with tailored thermal, optical, and electronic properties for advanced applications, including photoresists and specialty coatings.

Ligand Design and Coordination Chemistry

The geometry of this compound, with its ortho-disposed hydroxyl and methylamino groups, makes it an ideal candidate for a bidentate ligand. These two groups can readily coordinate to a single metal center, forming a stable five-membered chelate ring.

The synthesis of polydentate ligands from aminophenol scaffolds is a well-established area of coordination chemistry. nih.govnih.gov The N and O donor atoms of this compound allow it to act as a bidentate, monoanionic ligand upon deprotonation of the phenolic hydroxyl group. This N,O-donor set is effective in coordinating with a wide variety of transition metal ions. The synthesis of such ligands is often straightforward, typically involving the direct reaction of the aminophenol with a metal salt in an appropriate solvent. nih.gov Characterization of the resulting metal complexes relies on techniques such as IR and UV-Vis spectroscopy, single-crystal X-ray diffraction, and magnetic susceptibility measurements to elucidate the coordination environment and electronic structure. nih.govresearchgate.net

Copper(II) ions, with their flexible coordination geometry, readily form stable complexes with aminophenol-type ligands. Research on related systems provides significant insight into the expected behavior. For instance, novel copper(II) complexes have been prepared with fluorine-containing reduced Schiff base ligands, which are derivatives of aminophenols. nih.gov These complexes exhibit diverse structures, often with the central copper atom in a distorted tetrahedral or square planar geometry. researchgate.netnih.gov The formation of mononuclear, trinuclear, and even cubane-like tetranuclear copper(II) complexes with aminophenol-derived ligands has been reported, demonstrating rich structural diversity. rsc.orgrsc.org The investigation of these complexes often includes studying their spectroscopic properties, magnetic interactions between metal centers, and electrochemical behavior. rsc.orgrsc.org

| Ligand Type | Complex Nuclearity | Coordination Geometry | Reference |

|---|---|---|---|

| Fluorine-Containing Reduced Schiff Base | Mononuclear | Distorted Tetrahedral | nih.gov |

| Schiff Base from 4-chloro-2-aminophenol derivative | Polynuclear | Not specified | rsc.org |

| Schiff Base from 4-bromo-2-aminophenol derivative | Trinuclear | Not specified | rsc.org |

| Amino alcohol from in situ Schiff base conversion | Tetranuclear (Cubane) | Distorted Square Pyramidal | rsc.org |

Catalytic Roles and Mechanisms

While the compound itself is not typically a catalyst, its metal complexes are promising candidates for catalytic applications. The combination of a redox-active metal center, such as copper, and the tunable electronic environment provided by the aminophenol ligand can lead to significant catalytic activity.

Copper complexes derived from aminophenol-based Schiff ligands have demonstrated notable catalytic efficacy in various oxidation reactions. rsc.org For example, they have been successfully employed as catalysts for the oxidation of alcohols to their corresponding aldehydes using tert-butyl hydroperoxide as the oxidant under mild conditions. rsc.org The proposed mechanism often involves the formation of a high-valent metal-oxo or metal-peroxo intermediate, which then acts as the primary oxidizing agent.

Furthermore, cubane-like tetranuclear copper(II) complexes with ligands derived from the in situ conversion of aminophenol-based Schiff bases have shown phenoxazinone synthase-like activity. rsc.org This involves the catalytic oxidation of substituted catechols. The catalytic rate (kcat) for these reactions can be significantly high, indicating efficient catalytic turnover. rsc.org The mechanism is believed to mimic the function of the active site of the metalloenzyme phenoxazinone synthase.

| Complex Type | Reaction Catalyzed | Key Finding | Reference |

|---|---|---|---|

| Mononuclear Cu(II) Schiff Base | Alcohol Oxidation | Catalyzes oxidation of alcohols to aldehydes. | rsc.org |

| Tetranuclear Cu(II) Cubane | Phenoxazinone Synthase Mimic | Exhibits high catalytic activity (kcat up to 10.289 × 102 h−1 in DMSO). | rsc.org |

| General p-Aminophenol Derivatives | C2-site Selective Amination | Copper-catalyzed reaction under mild conditions with air as the oxidant. | rsc.org |

Oxidative Catalysis Mediated by Aminophenol-Derived Metal Complexes

Aminophenol-based ligands have a significant and expanding impact on catalysis research, particularly in the formation of transition metal complexes. The utility of these ligands is evident in areas such as homogeneous catalysis and small molecule activation. For a catalyst to be effective, a strong electronic coupling and covalency between the metal center and the coordinating ligands are essential. The ortho-aminophenol backbone is particularly noteworthy for its redox-non-innocent character, meaning the ligand itself can participate in redox reactions, acting as an electron reservoir. This property is crucial in developing catalysts for oxidation-reduction processes.

When a compound like this compound is used as a ligand, it can coordinate with various transition metals, such as manganese (Mn), copper (Cu), or palladium (Pd), through its hydroxyl and amino groups. nih.gov These resulting metal complexes have shown significant catalytic activity in a range of oxidative reactions. For example, manganese(III) complexes derived from Schiff-base ligands, which can be similar in structure to aminophenols, have been shown to effectively catalyze the aerobic oxidation of substrates like o-aminophenol and 3,5-di-tert-butylcatechol. nih.gov The mechanism often involves the formation of a complex-substrate aggregate, followed by an intramolecular electron transfer. nih.gov

The redox activity of the aminophenol ligand can be harnessed to facilitate reactions like the oxidation of alcohols to aldehydes or the oxidative coupling of other molecules. nih.gov The specific substituents on the aminophenol ring, such as the fluorine atom and methylamino group in this compound, can modulate the electronic properties and steric bulk of the ligand, thereby influencing the catalytic efficiency and selectivity of the metal complex. rsc.org

Table 1: Catalytic Oxidation Studies Using Aminophenol-Type Complexes

| Catalyst Type | Substrate | Product | Key Findings | Citations |

|---|---|---|---|---|

| Manganese(III) Schiff-Base Complexes | o-Aminophenol | 2-Aminophenoxazin-3-one | Complexes effectively catalyze aerobic oxidation; mechanism involves a complex-substrate aggregate. | nih.gov |

| Manganese(III) Schiff-Base Complexes | Styrene | Styrene Oxide | All tested complexes were active, with one showing the best catalytic activity for epoxidation. | nih.gov |

| Palladium(II) Pincer Complex | Not specified | Not specified | Redox-active aminophenol ligand enables organometallic oxidative addition and reductive elimination. | |

| Copper-based Metalloenzyme Mimic | Primary Alcohols | Aldehydes | Bioinspired systems mimic Galactose Oxidase for aerial oxidation of alcohols. |

Understanding Defluorination Mechanisms in Catalytic Processes

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making fluorinated compounds highly stable but also persistent in the environment. researchgate.netmanchester.ac.uk Understanding the mechanisms by which this bond can be cleaved is crucial for both the synthesis of new molecules and the degradation of fluorinated contaminants. researchgate.netmanchester.ac.uk Several enzymatic and chemical catalytic processes have been identified that can achieve defluorination of aromatic compounds like fluorophenols. acs.orgresearchgate.net

Enzymatic defluorination of fluorinated aromatic compounds can occur through several pathways:

Oxidative Defluorination: This is a common mechanism involving enzymes like cytochrome P450 monooxygenases and dehaloperoxidases. acs.orgresearchgate.net In the case of heme dehaloperoxidases acting on fluorophenols, the proposed mechanism begins with a hydrogen atom abstraction from the phenol's hydroxyl group, followed by an OH rebound to the aromatic ring. manchester.ac.ukacs.org This forms a cyclohexadienone intermediate, which can then release a fluoride (B91410) ion, often assisted by a proton, to form a benzoquinone product. manchester.ac.ukacs.org The defluorination step itself is typically the rate-determining part of the process. manchester.ac.ukacs.org

Hydrolytic Defluorination: This pathway involves the direct substitution of a fluorine atom with a hydroxyl group from water. researchgate.net Enzymes such as haloacid dehalogenases can catalyze this type of reaction. researchgate.net

Reductive Defluorination: This mechanism involves the removal of a fluorine atom and the addition of electrons, often mediated by reductive dehalogenases. researchgate.netdoi.org

Computational studies, such as those using density functional theory (DFT), have been instrumental in elucidating these complex reaction pathways. acs.orgchemrxiv.org For trifluoromethylphenols, calculations suggest that defluorination can proceed via an E1cb mechanism, which is driven by β-elimination after the deprotonation of the phenol. chemrxiv.org The specific position of substituents on the aromatic ring significantly influences the reactivity and the preferred defluorination pathway. chemrxiv.org

Table 2: Overview of Enzymatic Defluorination Mechanisms for Aromatic Compounds

| Mechanism Type | Key Enzymes/Catalysts | Mechanistic Steps | Final Products | Citations |

|---|

| Oxidative | Heme Dehaloperoxidases, Cytochrome P450 | 1. H-atom abstraction from phenol -OH 2. OH rebound to ring 3. Fluoride elimination | Benzoquinones, Fluoride ion | manchester.ac.ukacs.orgresearchgate.net | | Hydrolytic | Haloacid Dehalogenases | Nucleophilic attack by water/hydroxide, displacing fluoride. | Hydroxylated aromatics, Fluoride ion | researchgate.netresearchgate.net | | Reductive | Reductive Dehalogenases | Electron transfer to the C-F bond, leading to cleavage. | De-fluorinated aromatics, Fluoride ion | researchgate.netdoi.org | | Laccase-Mediated | Laccases (with mediators) | Oxidative reactions leading to stepwise C-F bond cleavage. | Partially fluorinated intermediates, Fluoride ion | researchgate.net |

Material Science Applications and Surface Modification

The unique chemical functionalities of this compound make it a valuable component in the field of material science, particularly for modifying surfaces and creating novel materials with specific, targeted functions. kajay-remedies.comumons.ac.be

Surface Modification of Natural Polymers through Grafting Techniques

Natural polymers such as cellulose (B213188) and chitin (B13524) are abundant, biodegradable, and biocompatible, making them attractive for a wide range of applications. researchgate.netresearchgate.net However, their inherent properties, such as hydrophilicity, sometimes limit their use. umons.ac.be Graft copolymerization is a powerful technique to modify the surfaces of these natural polymers, thereby altering their properties without compromising their bulk structure. nih.govscienceopen.com This method involves covalently attaching synthetic polymer chains or small functional molecules to the backbone of the natural polymer. researchgate.net

A molecule like this compound is a candidate for grafting onto natural polymers due to its reactive hydroxyl and amino groups. These groups can serve as anchor points for attachment. There are several primary grafting strategies:

"Grafting from": This approach involves initiating a polymerization directly from the surface of the natural polymer. umons.ac.be The hydroxyl groups on a cellulose backbone, for instance, can act as initiating sites for the polymerization of monomers. umons.ac.be

"Grafting onto": This method involves attaching pre-synthesized polymer chains or molecules with reactive end-groups onto the natural polymer's surface. umons.ac.be For example, the amino group of this compound could react with functional groups on a modified polysaccharide.

By grafting molecules like this compound, the surface properties of natural polymers can be precisely tuned. umons.ac.be This can lead to changes in hydrophobicity, thermal stability, and the introduction of new functionalities, such as the ability to bind metal ions or participate in catalytic reactions. umons.ac.beresearchgate.net

Table 3: Common Grafting Techniques for Polymer Surface Modification

| Grafting Technique | Description | Initiation Method | Key Benefit | Citations |

|---|---|---|---|---|

| "Grafting from" | Polymer chains are grown in situ from initiating sites on the substrate surface. | Chemical initiators (e.g., CAN), radiation, plasma treatment. | Allows for high grafting density and thick polymer layers. | umons.ac.beresearchgate.net |

| "Grafting onto" | Pre-formed polymer chains with reactive end-groups are attached to the substrate. | Covalent coupling reactions between functional groups. | Allows for precise control over the grafted polymer's characteristics. | umons.ac.be |